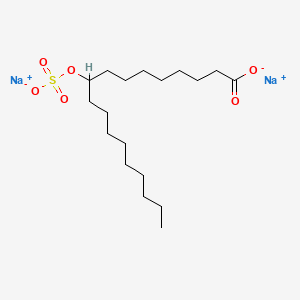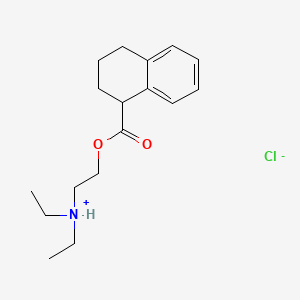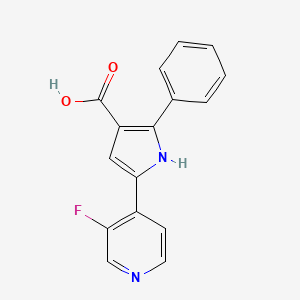
formaldehyde;4-methyl-2H-benzotriazole;(Z)-octadec-9-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolyltriazole oleylamine formaldimine is a complex organic compound that combines the properties of tolyltriazole, oleylamine, and formaldimine. Tolyltriazole is known for its corrosion inhibition properties, while oleylamine is a fatty amine commonly used in surfactants and as a corrosion inhibitor. Formaldimine is an imine derivative of formaldehyde. The combination of these components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tolyltriazole oleylamine formaldimine typically involves the following steps:
Preparation of Tolyltriazole: Tolyltriazole is synthesized by reacting ortho-toluenediamine with sodium nitrite in an acidic medium.
Reaction with Oleylamine: Oleylamine is then reacted with tolyltriazole in the presence of a suitable solvent, such as ethanol or methanol.
Formation of Formaldimine: Formaldimine is generated in situ by reacting formaldehyde with a primary amine. In this case, oleylamine serves as the primary amine.
Industrial Production Methods
Industrial production of tolyltriazole oleylamine formaldimine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Tolyltriazole: Large-scale production of tolyltriazole is achieved using continuous flow reactors to maintain consistent reaction conditions and high yield.
Integration with Oleylamine: The integration of oleylamine with tolyltriazole is performed in large reaction vessels with controlled temperature and pressure to ensure complete reaction.
Formaldimine Formation: Formaldimine is generated in situ in large reactors, ensuring efficient mixing and reaction completion.
化学反应分析
Types of Reactions
Tolyltriazole oleylamine formaldimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation leads to the formation of oxides and hydroxides.
Reduction Products: Reduction results in the formation of amines.
Substitution Products: Substitution reactions yield halogenated derivatives.
科学研究应用
Tolyltriazole oleylamine formaldimine has diverse applications in scientific research:
Chemistry: It is used as a corrosion inhibitor in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is widely used in industrial applications, including metal protection and lubrication.
作用机制
The mechanism of action of tolyltriazole oleylamine formaldimine involves:
Corrosion Inhibition: The compound forms a protective film on metal surfaces, preventing oxidation and corrosion.
Antimicrobial Activity: The imine group interacts with microbial cell walls, disrupting their integrity and leading to cell death.
Drug Delivery: The compound can encapsulate drugs, facilitating their targeted delivery and controlled release.
相似化合物的比较
Similar Compounds
Benzotriazole: Similar in structure but lacks the methyl group present in tolyltriazole.
Oleylamine: A fatty amine used in surfactants and corrosion inhibitors.
Formaldimine: An imine derivative of formaldehyde.
Uniqueness
Tolyltriazole oleylamine formaldimine is unique due to its combined properties of corrosion inhibition, antimicrobial activity, and potential in drug delivery. The presence of the methyl group in tolyltriazole enhances its solubility in organic solvents, making it more versatile than benzotriazole .
属性
分子式 |
C26H46N4O |
|---|---|
分子量 |
430.7 g/mol |
IUPAC 名称 |
formaldehyde;4-methyl-2H-benzotriazole;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C7H7N3.CH2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5-3-2-4-6-7(5)9-10-8-6;1-2/h9-10H,2-8,11-19H2,1H3;2-4H,1H3,(H,8,9,10);1H2/b10-9-;; |
InChI 键 |
BPKQHISOPZAJCY-XXAVUKJNSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCN.CC1=CC=CC2=NNN=C12.C=O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCN.CC1=CC=CC2=NNN=C12.C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

